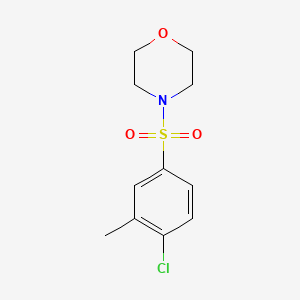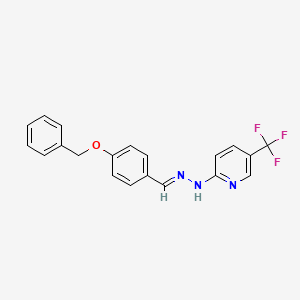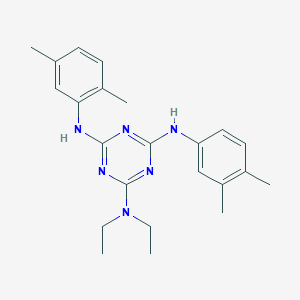![molecular formula C20H25NO9 B11520633 [2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate](/img/structure/B11520633.png)
[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate: is a synthetic organic compound characterized by its complex structure, which includes multiple acetoxy groups and a methylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate typically involves multi-step organic reactions. One common method starts with the acylation of a suitable precursor, such as a pentyl derivative, followed by the introduction of acetoxy groups through esterification reactions. The methylanilino group is usually introduced via a nucleophilic substitution reaction.
Acylation: The initial step involves the acylation of a pentyl derivative using an acyl chloride or anhydride in the presence of a base like pyridine.
Esterification: The intermediate product is then subjected to esterification with acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetoxy groups.
Nucleophilic Substitution: Finally, the methylanilino group is introduced through a nucleophilic substitution reaction using 4-methylaniline and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the acetoxy groups.
Scientific Research Applications
[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate exerts its effects depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Cellular Processes: Affecting processes such as cell division, apoptosis, or gene expression.
Comparison with Similar Compounds
[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate: can be compared with other similar compounds, such as:
[2,3,4-triacetyloxy-5-(4-chloroanilino)-5-oxopentyl] acetate: Similar structure but with a chloro group instead of a methyl group, which may alter its reactivity and biological activity.
[2,3,4-triacetyloxy-5-(4-nitroanilino)-5-oxopentyl] acetate: Contains a nitro group, potentially leading to different chemical and biological properties.
[2,3,4-triacetyloxy-5-(4-aminophenyl)-5-oxopentyl] acetate: An amino group instead of a methylanilino group, which may affect its interaction with biological targets.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H25NO9 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate |
InChI |
InChI=1S/C20H25NO9/c1-11-6-8-16(9-7-11)21-20(26)19(30-15(5)25)18(29-14(4)24)17(28-13(3)23)10-27-12(2)22/h6-9,17-19H,10H2,1-5H3,(H,21,26) |
InChI Key |
NYTKUUCESWSZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11520559.png)
![2-{(2E)-2-[4-(4-benzylpiperazin-1-yl)-3-nitrobenzylidene]hydrazinyl}-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide](/img/structure/B11520560.png)
![3-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11520562.png)
![4-(4-benzylpiperidin-1-yl)-6-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11520568.png)
![2-(3-Bromophenyl)-5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B11520576.png)
![(2Z)-2-[2-(3-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11520581.png)




![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B11520604.png)
![2-(4-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11520607.png)
![7-methoxy-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11520608.png)

